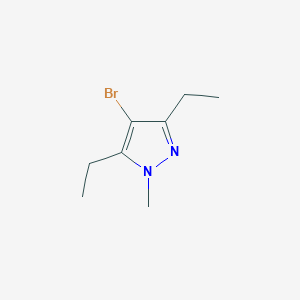

4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry and Applied Sciences

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. rsc.orgorganic-chemistry.orgsigmaaldrich.com Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of biologically active compounds. sigmaaldrich.com Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. jocpr.comacs.orgvulcanchem.comevitachem.com The presence of the pyrazole core in clinically approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its therapeutic importance. organic-chemistry.orgchemsrc.com

The significance of pyrazoles extends beyond pharmaceuticals into agrochemicals, where they are integral components of potent fungicides, herbicides, and insecticides. chemsrc.comuni.lu For example, pyraclostrobin (B128455) is a widely used fungicide that incorporates the pyrazole moiety. chemsrc.com In material science, the pyrazole nucleus is utilized in the design of conductive polymers, fluorescent dyes, and ligands for organometallic chemistry, highlighting its versatility. evitachem.comchemsrc.com The amphoteric nature of the pyrazole ring, allowing it to act as both a weak acid and a weak base, facilitates the introduction of various functional groups, making it a versatile building block for synthesizing complex molecules. punagri.com This synthetic tractability, combined with its profound biological and material applications, cements the pyrazole core as a subject of enduring research interest. chemicalbook.comnih.gov

Overview of Halogenated, Alkyl-Substituted, and N-Alkylated Pyrazole Architectures

The functional diversity of pyrazole chemistry is largely driven by the strategic placement of various substituents onto the core ring structure. Architectures featuring halogenation, alkyl substitution, and N-alkylation are particularly prevalent, as each modification imparts distinct properties that can be fine-tuned for specific applications.

Halogenated Pyrazoles: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazole ring is a critical strategy in medicinal and materials chemistry. Halogenation, particularly at the C4 position, is often accomplished using N-halosuccinimides (NXS) like N-Bromosuccinimide (NBS). sigmaaldrich.comacs.org Bromo- and iodo-pyrazoles are exceptionally valuable synthetic intermediates, as the halogen atom serves as a versatile handle for post-functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). chemicalbook.commdpi.comtsijournals.com This allows for the construction of complex molecular frameworks by forming new carbon-carbon bonds. chemicalbook.com Furthermore, halogen substituents can enhance the biological activity of a molecule by increasing its lipophilicity or by participating in halogen bonding, a specific type of non-covalent interaction with biological targets. evitachem.com

Alkyl-Substituted Pyrazoles: The incorporation of alkyl groups (e.g., methyl, ethyl) at the C3 and C5 positions of the pyrazole ring significantly influences the molecule's steric and electronic properties. The synthesis of these compounds typically involves the condensation of a 1,3-diketone with a hydrazine (B178648) derivative. rsc.orguni.lu For instance, 3,5-dimethylpyrazole (B48361) can be readily synthesized from acetylacetone (B45752) and hydrazine hydrate (B1144303). uni.lu Alkyl groups can provide steric shielding, influencing the molecule's conformation and its interaction with receptors or active sites. vulcanchem.com They also impact solubility and metabolic stability, which are crucial parameters in drug design.

N-Alkylated Pyrazoles: Alkylation of the pyrazole ring nitrogen (N1) is a key modification that eliminates tautomerism, locking the molecule into a single regioisomeric form. This is synthetically important as it can direct the regioselectivity of subsequent reactions. Typically, N-alkylation is achieved under basic conditions using an electrophile like an alkyl halide. jayfinechem.comncats.io However, for unsymmetrical pyrazoles, direct alkylation can lead to a mixture of N1 and N2 isomers, posing a significant purification challenge. mdpi.com Modern synthetic methods have been developed to achieve high regioselectivity, for example, by using sterically bulky masked methylating reagents that favor substitution at the less hindered nitrogen. mdpi.com N-alkylation is a common feature in many pharmacologically active pyrazoles, as the N-substituent can play a crucial role in binding to biological targets. jayfinechem.com

Research Trajectories for Specific Pyrazole Derivatives (e.g., 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole)

The specific pyrazole derivative 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole represents a confluence of the key architectural features discussed previously: C4-halogenation, C3/C5-dialkylation, and N1-alkylation. While extensive research on this exact molecule is not widely published, its structure points toward a clear research trajectory as a versatile chemical building block. Its unmethylated parent, 4-bromo-3,5-diethyl-1H-pyrazole , is documented and serves as a logical precursor. punagri.com

| Property | Data | Source |

| Compound Name | 4-bromo-3,5-diethyl-1H-pyrazole | punagri.com |

| Molecular Formula | C₇H₁₁BrN₂ | punagri.com |

| Monoisotopic Mass | 202.01056 Da | punagri.com |

| SMILES | CCC1=C(C(=NN1)CC)Br | punagri.com |

| InChIKey | OTSLGRMIYOSZPY-UHFFFAOYSA-N | punagri.com |

A plausible synthetic pathway for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole can be logically inferred from established pyrazole synthesis methodologies.

Formation of the Pyrazole Core: The synthesis would likely begin with the Knorr pyrazole synthesis, involving the cyclocondensation of 3,5-heptanedione (B1630319) (the diethyl equivalent of acetylacetone) with hydrazine hydrate to form 3,5-diethyl-1H-pyrazole. rsc.org

Electrophilic Bromination: The resulting 3,5-diethyl-1H-pyrazole would then undergo regioselective bromination at the electron-rich C4 position. This is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. sigmaaldrich.com This step yields the parent compound, 4-bromo-3,5-diethyl-1H-pyrazole.

N-Methylation: The final step is the methylation of the pyrazole nitrogen. This can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate. tsijournals.com A significant challenge in this step is controlling the regioselectivity to favor methylation at the desired N1 position over the N2 position. The choice of base and reaction conditions is critical, and modern methods using specialized reagents can achieve high N1 selectivity. mdpi.com

The research value of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole lies in its potential as a highly functionalized intermediate for creating more complex molecules. The 4-bromo substituent is a prime site for introducing further diversity through cross-coupling reactions. tsijournals.com For instance, structurally related compounds like 4-bromo-1-methyl-1H-pyrazole are used as key intermediates in the synthesis of kinase inhibitors for cancer therapy, such as Erdafitinib and Savolitinib. chemicalbook.comncats.io The diethyl groups can modulate steric interactions and lipophilicity, while the N-methyl group fixes the geometry and can be crucial for specific binding interactions in a biological context. Therefore, the research trajectory for this compound is directed towards its use in combinatorial chemistry and drug discovery programs to generate libraries of novel, highly substituted pyrazole derivatives for screening against various therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-diethyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQKPOHBAILOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 3,5 Diethyl 1 Methyl 1h Pyrazole Derivatives

Intrinsic Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. encyclopedia.pub It is considered a π-excessive system, which significantly influences its reactivity towards electrophiles and nucleophiles. nih.gov The presence of both a pyridine-like (proton acceptor) and a pyrrole-like (proton donor) nitrogen atom gives it amphoteric properties. researchgate.netnih.gov

Due to its pronounced aromatic character and π-excessive nature, the pyrazole ring readily participates in electrophilic aromatic substitution (EAS) reactions. nih.govresearchgate.net The C4 position of the pyrazole nucleus is the most electron-rich and nucleophilic, making it the preferred site for electrophilic attack. encyclopedia.pubnih.govnih.gov This regioselectivity is a cornerstone of pyrazole chemistry. Common EAS reactions include halogenation, nitration, and sulfonation. researchgate.netmasterorganicchemistry.com

The mechanism of EAS on a pyrazole ring proceeds through a two-step process, analogous to that of benzene. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the C4 position, restoring aromaticity and yielding the substituted pyrazole. masterorganicchemistry.comlibretexts.org

For a precursor like 3,5-diethyl-1-methyl-1H-pyrazole, the electron-donating nature of the two ethyl groups at C3 and C5 would further increase the nucleophilicity of the C4 position, enhancing its reactivity towards electrophiles. Direct bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is a common and efficient method to introduce a bromine atom specifically at the C4 position. encyclopedia.pubresearchgate.net

| Reaction | Typical Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole |

| Chlorination | Cl₂, AlCl₃ or N-Chlorosuccinimide (NCS) | C4 | 4-Chloropyrazole |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |

In contrast to electrophilic substitution, nucleophilic attacks on the pyrazole ring are directed towards the electron-deficient C3 and C5 positions. nih.govresearchgate.netnih.gov The proximity of these carbon atoms to the electronegative nitrogen atoms deactivates them towards electrophilic attack and renders them susceptible to nucleophilic attack. researchgate.net

However, nucleophilic aromatic substitution (SNAr) on the unsubstituted pyrazole ring is generally challenging. The ring's inherent π-excess character disfavors the initial attack by a nucleophile. encyclopedia.pub Such reactions typically require either very harsh reaction conditions or the presence of strong electron-withdrawing groups on the pyrazole ring to facilitate the formation of the negatively charged Meisenheimer complex intermediate. encyclopedia.pub In the case of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, the presence of electron-donating methyl and ethyl groups would further decrease the ring's susceptibility to nucleophilic attack, making SNAr reactions at the C3 or C5 positions highly unfavorable.

Transformations Involving the C4-Bromine Moiety

The bromine atom at the C4 position of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is a highly versatile functional handle. It serves as a key precursor for a multitude of functionalization reactions, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Brominated pyrazoles are excellent substrates for transition metal-catalyzed cross-coupling reactions. jmcs.org.mxresearchgate.net These reactions provide powerful and efficient methods for constructing complex molecular architectures by forming new C-C bonds at the C4 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-bromopyrazole with an organoboron reagent, such as a boronic acid or boronate ester. organic-chemistry.org It is widely used to form biaryl, styryl, or other C(sp²)-C(sp²) bonds. rsc.org The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent. rsc.orgnih.gov The Suzuki coupling is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with an alkene to form a new C-C bond, typically resulting in a 4-vinylpyrazole derivative. researchgate.netrsc.org

Sonogashira Coupling: This reaction couples the 4-bromopyrazole with a terminal alkyne, providing a direct route to 4-alkynylpyrazoles. researchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues like alkyne homocoupling. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex + Base | C(sp²)-C(sp²) | 4-Arylpyrazole |

| Heck | Alkene (R-CH=CH₂) | Pd(0) complex + Base | C(sp²)-C(sp²) | 4-Vinylpyrazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) + Base | C(sp²)-C(sp) | 4-Alkynylpyrazole |

The C4-bromine atom can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry that converts the organic halide into a potent organometallic nucleophile. wikipedia.org This transformation is typically achieved by treating the 4-bromopyrazole with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) or magnesium-based reagents (e.g., isopropylmagnesium chloride), often at low temperatures (-78 °C) to prevent side reactions. wikipedia.orgnih.govtcnj.edu

The resulting 4-lithiated or 4-magnesiated pyrazole species is a powerful nucleophile that can react with a wide array of electrophiles. nih.gov This two-step sequence allows for the introduction of diverse functional groups at the C4 position, which would be inaccessible through direct substitution methods.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halide | Methyl Iodide | Alkyl |

| Isocyanate | Phenyl isocyanate | Amide |

| Disulfide | Dimethyl disulfide | Thioether |

Direct nucleophilic displacement of the bromine atom at the C4 position via a nucleophilic aromatic substitution (SNAr) mechanism is generally considered difficult for this specific compound. SNAr reactions on aryl halides require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

The pyrazole ring itself is π-excessive, and 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole possesses electron-donating alkyl substituents. These factors collectively deactivate the ring system towards nucleophilic attack, making the direct displacement of the C4-bromine by common nucleophiles (e.g., alkoxides, amines) an energetically unfavorable process that would likely require forcing conditions or specialized catalytic systems.

Reactivity of C3 and C5 Alkyl Substituents

The ethyl groups at the C3 and C5 positions of the pyrazole ring are susceptible to a range of chemical transformations, characteristic of alkyl side chains on aromatic and heteroaromatic systems. These reactions primarily involve oxidation and halogenation, which can be influenced by the reaction conditions and the electronic nature of the pyrazole ring.

Oxidation: The alkyl side chains of pyrazole derivatives can be oxidized to introduce new functional groups. organic-chemistry.org While the pyrazole ring itself is generally resistant to oxidation, the ethyl substituents can be transformed into various oxidized forms, such as alcohols, ketones, or carboxylic acids, depending on the strength and nature of the oxidizing agent. For instance, mild oxidation might yield the corresponding secondary alcohols, whereas stronger oxidizing agents could lead to the formation of acetyl groups or even cleave the ethyl group to form carboxylic acids. The specific conditions for such transformations on 3,5-diethylpyrazoles would require empirical determination, but analogies can be drawn from the broader field of alkylarene and alkylheteroarene chemistry.

Side-Chain Halogenation: Free radical halogenation is a common method for functionalizing alkyl groups attached to aromatic rings. This reaction typically proceeds via a free radical mechanism, initiated by UV light or a radical initiator. In the case of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, the benzylic-like protons on the α-carbon of the ethyl groups are the most likely sites for radical abstraction, followed by reaction with a halogen. This would lead to the formation of 3,5-bis(1-haloethyl) derivatives. The regioselectivity of this reaction is driven by the stability of the resulting benzylic-type radical, which is stabilized by resonance with the pyrazole ring.

| Reaction Type | Potential Reagents | Expected Product at C3/C5 Ethyl Group |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Acetyl or Carboxyl |

| Mild Oxidation | SeO₂ | 1-Hydroxyethyl |

| Side-Chain Halogenation | NBS, NCS (with initiator) | 1-Haloethyl |

This table presents potential transformations based on general reactivity principles of alkyl-substituted heterocycles.

Chemical Stability and Derivatization Potential of the N1-Methyl Group

The N1-methyl group in 1-methylpyrazoles is generally stable but can be a site for specific chemical transformations, including N-demethylation and N-oxidation. These reactions provide pathways to modify the pyrazole core, altering its electronic properties and potential for further functionalization.

N-Demethylation: The removal of the N-methyl group is a significant transformation that can be achieved through various chemical, photochemical, and enzymatic methods. wikipedia.org

Chemical Methods: Traditional methods for N-demethylation include the von Braun reaction using cyanogen (B1215507) bromide (BrCN), followed by hydrolysis, or the use of chloroformates like ethyl chloroformate. wikipedia.orgnih.gov More contemporary methods involve transition metal-mediated processes. For example, a two-step procedure involving oxidation of the N-methyl group to an N-oxide, followed by treatment with a transition metal in a zero oxidation state (e.g., Fe(0)), has been shown to be effective for N-demethylation of N-methyl alkaloids. acs.orggoogle.com

Photochemical Methods: Photochemical N-demethylation has been observed for certain alkaloids in the presence of a photosensitizer and oxygen, proceeding through a single electron transfer mechanism. nih.govnih.gov This approach offers a milder alternative to harsh chemical reagents.

Enzymatic Methods: Biocatalytic approaches using N-demethylases, such as those from the cytochrome P450 superfamily or microbial sarcosine (B1681465) oxidases, can offer high selectivity and mild reaction conditions. researchgate.netresearchgate.net These enzymes catalyze the oxidative cleavage of the N-methyl group.

N-Oxidation: The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. In the case of 1-methylpyrazole, the N2 nitrogen is the site of oxidation. nih.gov The formation of pyrazole N-oxides can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst or peroxy acids. researchgate.netmdpi.com The resulting N-oxide can then serve as a precursor for further functionalization or be used to modulate the electronic properties of the pyrazole ring.

| Transformation | Method | Key Reagents/Conditions |

| N-Demethylation | Chemical | BrCN; Chloroformates; Fe(0) after N-oxidation |

| N-Demethylation | Photochemical | Photosensitizer, O₂, light |

| N-Demethylation | Enzymatic | N-demethylase enzymes (e.g., from Aspergillus terreus) |

| N-Oxidation | Chemical | H₂O₂, peroxy acids |

This table summarizes various methods for the derivatization of the N1-methyl group in pyrazoles.

Coordination Chemistry and Ligand Formation Potential of Pyrazole Derivatives

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. researchgate.netresearchgate.netacs.org The coordination typically occurs through the sp²-hybridized nitrogen atom at the N2 position, which possesses a lone pair of electrons available for donation to a metal center. The specific compound, 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, has several features that influence its potential as a ligand.

The lone pair on the N2 nitrogen atom makes it a potential monodentate ligand. The steric bulk of the ethyl groups at the C3 and C5 positions, as well as the methyl group at the N1 position, can influence the coordination geometry and the stability of the resulting metal complexes. The bromo substituent at the C4 position can also affect the electronic properties of the pyrazole ring, potentially modifying the donor strength of the N2 nitrogen.

Furthermore, pyrazole derivatives can be incorporated into larger molecular frameworks to create bidentate, tridentate, or polydentate ligands. nih.govacs.orgresearchgate.net For instance, functionalization of the C3 or C5 ethyl groups could introduce additional donor atoms, leading to the formation of chelating ligands. The resulting metal complexes have applications in various fields, including catalysis, materials science, and bioinorganic chemistry. nih.govsaudijournals.comeiu.edu The structural diversity of coordination complexes formed with pyrazole-based ligands is vast, with coordination numbers ranging from two to eight. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole molecule. The expected spectrum would show distinct signals for the protons of the two ethyl groups and the N-methyl group.

N-Methyl Group: A singlet would be expected for the three protons of the methyl group attached to the nitrogen atom.

Ethyl Groups: Each ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with their respective neighbors. The chemical shifts of these signals would be influenced by the electronic environment of the pyrazole (B372694) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, distinct signals would be observed for each unique carbon atom. This includes the carbons of the pyrazole ring, the N-methyl group, and the two ethyl groups. The chemical shifts of the ring carbons would be particularly informative for confirming the substitution pattern.

Nitrogen-14 Nuclear Magnetic Resonance (¹⁴N NMR) Spectroscopy

¹⁴N NMR spectroscopy could provide insights into the electronic environment of the two nitrogen atoms within the pyrazole ring. The chemical shifts would differ for the nitrogen atom bonded to the methyl group and the other nitrogen atom, reflecting their distinct chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, for instance, confirming the connectivity between the methylene and methyl protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole would be expected to show characteristic absorption bands for:

C-H stretching vibrations: For the methyl and methylene groups of the ethyl substituents and the N-methyl group.

C=N and C=C stretching vibrations: Characteristic of the pyrazole ring.

C-N stretching vibrations.

C-Br stretching vibration: Typically observed in the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, mass spectrometry would be used to:

Determine the molecular weight: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

Confirm the presence of bromine: The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analyze fragmentation patterns: The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways could include the loss of the bromine atom, or cleavage of the ethyl and methyl substituents.

While specific experimental data for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole remains elusive in the surveyed scientific literature, the application of the spectroscopic techniques detailed above would be the standard approach for its comprehensive structural characterization and confirmation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, confirming the connectivity of the atoms and the geometry of the pyrazole ring, the bromo-substituent, and the diethyl and methyl groups.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield a wealth of structural information. This data would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

A detailed analysis of the crystal structure would reveal important intramolecular details, including precise bond lengths and angles. For instance, the C-Br bond length, the bond distances within the pyrazole ring, and the bond angles involving the substituent groups would be determined with high precision. Furthermore, the planarity of the pyrazole ring and the torsion angles associated with the ethyl and methyl groups would be defined.

Beyond the individual molecule, X-ray crystallography would illuminate the intermolecular interactions that govern the crystal packing. This includes the identification and characterization of any non-covalent interactions such as halogen bonding (involving the bromine atom), hydrogen bonding (if any residual solvent or co-formers are present), and van der Waals forces. The presence and nature of any π-π stacking interactions between adjacent pyrazole rings would also be determined, providing insight into the solid-state organization of the molecules.

A representative data table for such an analysis would typically include:

| Parameter | Value |

| Empirical Formula | C10H15BrN2 |

| Formula Weight | 243.15 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

Elemental Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, and in this case, bromine) present in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, with a chemical formula of C10H15BrN2, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values, obtained through combustion analysis for C, H, and N, and typically through other methods like titration or mass spectrometry for bromine, would then be compared to these theoretical percentages. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

The results of such an analysis would be presented in a clear, tabular format:

| Element | Theoretical % | Found % |

| Carbon (C) | 49.39 | Value |

| Hydrogen (H) | 6.22 | Value |

| Nitrogen (N) | 11.52 | Value |

| Bromine (Br) | 32.86 | Value |

This verification of the elemental composition is a critical step in the characterization of any new chemical entity, ensuring that the material being studied is indeed the target compound and is free from significant impurities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com It is highly effective for predicting a wide array of molecular properties by approximating the complex many-electron system to a more manageable one based on electron density. nih.gov For pyrazole (B372694) derivatives, DFT has been successfully used to analyze structural parameters, electronic properties, and spectroscopic signatures. nih.govtandfonline.comnih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. youtube.com For 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, this process would involve calculating the forces on each atom and adjusting their positions iteratively until a stable equilibrium is reached. youtube.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. DFT calculations have shown excellent agreement with experimental data from X-ray diffraction for other pyrazole derivatives. nih.govtandfonline.com

Table 1: Predicted Geometrical Parameters for a Substituted Pyrazole Ring Note: This table presents typical, generalized data for a substituted pyrazole ring based on DFT calculations to illustrate the concept, not specific experimental values for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.37 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.35 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~106° |

| Bond Angle | N2-C3-C4 | ~111° |

| Bond Angle | C3-C4-C5 | ~105° |

| Bond Angle | C4-C5-N1 | ~106° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives Note: These are illustrative values for substituted pyrazoles to demonstrate the concepts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -6.15 | -1.03 | 5.12 |

| Pyrazole Derivative B | -6.10 | -0.94 | 5.16 |

Data adapted from studies on similar pyrazole systems. nih.gov

To pinpoint the most reactive sites within a molecule, computational chemists use reactivity descriptors derived from DFT. bohrium.com The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.com It helps identify the sites most susceptible to electrophilic or nucleophilic attack. wikipedia.org

There are three main types of Fukui functions:

ƒ+ (r) : for nucleophilic attack (where an electron is added to the LUMO).

ƒ- (r) : for electrophilic attack (where an electron is removed from the HOMO).

ƒ0 (r) : for radical attack.

By calculating these values for each atom in 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, one could predict which atoms are most likely to participate in a reaction. For instance, a high ƒ+ value on a carbon atom would indicate a prime site for a nucleophile to attack, while a high ƒ- value would suggest susceptibility to electrophilic attack. derpharmachemica.com

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate experimentally determined structures. tandfonline.com

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure. Studies on other pyrazoles have shown a high correlation between calculated and observed NMR data. researchgate.net

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. rsc.org This analysis identifies the specific orbitals involved in the absorption of light (e.g., HOMO to LUMO transitions) and the corresponding absorption wavelengths (λmax).

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Intrinsic Reaction Coordinate (IRC) Calculations)

Computational chemistry is instrumental in mapping the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. researchgate.net For a given reaction of a pyrazole derivative, DFT can be used to calculate the geometries and energies of the reactants, products, and any transition states or intermediates. scholaris.ca

A transition state is the highest energy point along the reaction coordinate. To confirm that a calculated transition state structure correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy path downhill from the transition state in both forward and reverse directions, ensuring it leads to the expected products and reactants. acs.org This technique allows for a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events.

Molecular Dynamics Simulations of Pyrazole Derivatives

While quantum mechanical methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular interactions. nih.gov

For pyrazole derivatives, MD simulations can be used to:

Analyze Conformational Dynamics : Study the flexibility of the ethyl side chains and the rotational dynamics of the entire molecule in solution. nih.gov

Study Solvation : Investigate how solvent molecules arrange around the pyrazole and influence its behavior.

Simulate Biomolecular Interactions : If the pyrazole derivative is a potential drug candidate, MD simulations can model its binding to a target protein. nih.gov These simulations assess the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for binding affinity. nih.govnih.govtandfonline.com The root-mean-square deviation (RMSD) of the ligand's position is often monitored to evaluate the stability of the binding pose. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies Based on Theoretical Models

Quantitative Structure-Reactivity Relationship (QSRR) studies for "4-bromo-3,5-diethyl-1-methyl-1H-pyrazole" are primarily theoretical, leveraging computational chemistry to predict its reactivity based on its molecular structure. In the absence of direct experimental kinetic data for this specific compound, theoretical models built upon density functional theory (DFT) and other quantum mechanical calculations provide valuable insights into its chemical behavior. These studies correlate computed molecular descriptors with reactivity, offering a predictive framework for understanding how structural modifications influence the molecule's reactions.

The core of QSRR for pyrazole derivatives lies in understanding the electronic and steric effects of substituents on the pyrazole ring. The reactivity of the pyrazole nucleus is dictated by the interplay of the two adjacent nitrogen atoms and the substituent pattern on the carbon atoms. For 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, the key substituents influencing its reactivity are the bromo group at the C4 position, the two ethyl groups at C3 and C5, and the methyl group at the N1 position.

Computational models, often employing DFT at levels like B3LYP/6-311++G(d,p), are used to calculate various molecular descriptors that quantify these effects. nih.gov Key descriptors in QSRR studies of pyrazoles include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A higher HOMO energy suggests greater reactivity towards electrophiles, whereas a lower LUMO energy indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Mulliken Atomic Charges: These calculations provide the distribution of electron density among the atoms in the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Fukui Functions: These descriptors are used to predict the local reactivity of different atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

To illustrate the principles of QSRR, the following table presents theoretical data for a series of substituted pyrazoles, demonstrating the influence of different substituents on key molecular descriptors. While direct data for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is not available in the literature, the trends observed in this data can be used to extrapolate its likely properties.

| Compound | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1-methylpyrazole | 1-CH₃ | -6.21 | 0.54 | 6.75 |

| 3,5-dimethylpyrazole (B48361) | 3,5-(CH₃)₂ | -5.98 | 0.68 | 6.66 |

| 4-bromopyrazole | 4-Br | -6.55 | -0.12 | 6.43 |

| 3,5-diethylpyrazole | 3,5-(C₂H₅)₂ | -5.92 | 0.71 | 6.63 |

Data is hypothetical and for illustrative purposes to show trends.

From this data, it can be inferred that the alkyl groups (methyl and ethyl) tend to increase the HOMO energy, making the pyrazole ring more susceptible to electrophilic attack. The bromo substituent, being electron-withdrawing, lowers the HOMO energy. Therefore, for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, the electron-donating character of the two ethyl groups and the N-methyl group would be expected to counteract the electron-withdrawing effect of the bromine atom. The net effect would likely result in a moderately activated pyrazole ring.

Furthermore, local reactivity descriptors such as Fukui functions can pinpoint the most probable sites of reaction. For pyrazoles, electrophilic substitution is often directed to the C4 position if it is unsubstituted. nih.gov In the case of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, the C4 position is blocked by the bromine atom. Computational studies on similar substituted pyrazoles suggest that the presence of substituents modifies the electron distribution and steric accessibility, thus influencing the regioselectivity of reactions. mdpi.com The N2 atom, with its lone pair of electrons, is a primary site for interactions with electrophiles and metal ions. researchgate.net

The steric bulk of the ethyl groups at the C3 and C5 positions also plays a crucial role in its reactivity, potentially hindering the approach of bulky reagents to the adjacent nitrogen (N2) and carbon atoms. QSRR models can incorporate steric descriptors to account for these effects.

Role in Advanced Organic Synthesis and Material Science

4-Bromo-3,5-Diethyl-1-Methyl-1H-Pyrazole as a Synthetic Building Block

The strategic placement of a bromine atom on the pyrazole (B372694) ring makes this compound an exceptionally useful synthetic intermediate. ontosight.ai The carbon-bromine bond is a key functional handle that allows for a wide range of subsequent chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The bromine atom at the 4-position of the pyrazole ring is susceptible to substitution, making the compound a valuable precursor for a variety of functionalized heterocycles. ontosight.ai This reactivity is central to its role in building more elaborate molecular systems. Synthetic chemists can leverage this feature to introduce different substituents at this specific position, leading to a diverse library of pyrazole derivatives.

One of the primary methods for modifying such bromo-heterocycles is through metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds by reacting the bromo-pyrazole with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity. researchgate.net Similarly, other well-established cross-coupling reactions provide access to a wide array of derivatives. The amenability of the bromo-substituent to these transformations makes the parent compound a key starting material for creating novel heterocyclic structures, which are integral to the development of new materials and biologically active agents. chim.it

Table 1: Representative Transformations of Brominated Pyrazoles

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Base | 4-Aryl-pyrazole | Pharmaceuticals, Materials |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Vinyl-pyrazole | Polymer precursors |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-pyrazole | Organic electronics |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-pyrazole | Medicinal chemistry |

| Cyanation | Cyanide source, Catalyst | 4-Cyano-pyrazole | Agrochemical intermediates |

Beyond serving as a direct precursor, 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole functions as a critical intermediate in multi-step synthetic sequences aimed at constructing complex organic molecules. Its stable pyrazole core can be carried through several reaction steps, while the bromine atom provides a site for late-stage functionalization. This strategy is particularly useful in total synthesis or in the preparation of complex drug candidates, where modular assembly is key.

The synthesis of polysubstituted pyrazoles is a significant focus for organic chemists, as the substitution pattern on the pyrazole ring has a profound effect on the biological activity of the final compound. researchgate.net Starting with a pre-functionalized ring like 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole simplifies the synthetic route and allows for regioselective modifications. The bromine can be converted into other functional groups through halogen-metal exchange, followed by quenching with an electrophile, further expanding its synthetic utility. researchgate.net This allows for the precise installation of functionalities required for the target molecule's function, be it for binding to a biological target or for tuning the electronic properties of a material.

Applications of Pyrazole Derivatives as Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordinating to metal ions. researchgate.net This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry and homogeneous catalysis. nih.govsemanticscholar.org The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, solubility, and catalytic activity. researchgate.net

The design of metal complexes with pyrazole-based ligands is a highly active area of research. eiu.edu Pyrazoles can act as monodentate ligands, coordinating to a metal center through one of their nitrogen atoms. More commonly, they are incorporated into multidentate ligand frameworks, such as bis(pyrazolyl)methanes or tris(pyrazolyl)borates (scorpionates), which can form highly stable chelate complexes with a wide range of transition metals. eiu.edu

The synthesis of these complexes typically involves reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting coordination complexes can exhibit diverse geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion, the ligand structure, and the reaction conditions. researchgate.netnih.gov The presence of substituents like the ethyl and methyl groups on 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole would influence the steric environment around the metal center, potentially leading to complexes with unique structural and reactive properties.

Pyrazole-metal complexes have proven to be effective catalysts for a variety of important organic transformations. semanticscholar.org The ligand framework helps to stabilize the metal center and can actively participate in the catalytic cycle, sometimes through metal-ligand cooperation. nih.govsemanticscholar.org

For example, cobalt complexes with pyrazole ligands have been shown to catalyze the peroxidative oxidation of cyclohexane. nih.gov Manganese catalysts bearing pyrazole ligands are efficient for transfer hydrogenation reactions. rsc.org Furthermore, copper complexes are used in catechol oxidation, and titanium-pyrazole systems can catalyze the ring-opening polymerization of lactide. rsc.orgbohrium.com The versatility of these complexes stems from the ability to fine-tune the ligand structure to optimize catalytic performance for a specific reaction.

Table 2: Selected Catalytic Applications of Pyrazole-Metal Complexes

| Metal | Ligand Type | Organic Transformation | Reference |

|---|---|---|---|

| Cobalt (Co) | 3-Phenylpyrazole | Peroxidative oxidation of cyclohexane | nih.gov |

| Manganese (Mn) | General Pyrazole | Transfer hydrogenation | rsc.org |

| Titanium (Ti) | Substituted Pyrazole | Ring-opening polymerization of L-lactide | rsc.org |

| Ruthenium (Ru) | Pincer-type Pyrazole | Hydrogenation of acetophenone | nih.gov |

| Copper (Cu) | Pyrazole-based | Oxidation of catechol to o-quinone | bohrium.com |

Development of Agrochemical Intermediates

The pyrazole scaffold is a well-established and highly successful motif in the agrochemical industry. nih.govsemanticscholar.org Numerous commercial pesticides, including herbicides, insecticides, and fungicides, contain a pyrazole ring as the core active component. researchgate.net Consequently, functionalized pyrazoles like 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole are valuable intermediates in the synthesis of new and existing crop protection agents. nih.gov

The development of agrochemicals often involves the synthesis and screening of large libraries of related compounds to identify molecules with optimal efficacy, selectivity, and environmental profiles. The utility of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole in this context lies in its capacity to be readily converted into a wide range of derivatives. The bromo-substituent serves as a convenient attachment point for various other chemical moieties, which are systematically varied to explore the structure-activity relationship (SAR) of a potential new agrochemical. The pyrazole ring itself is robust and often imparts desirable biological properties to the final product. nih.gov

Table 3: Examples of Commercial Agrochemicals Featuring a Pyrazole Core

| Compound Name | Type | Target |

|---|---|---|

| Pyrasulfotole | Herbicide | Broadleaf weeds |

| Fipronil | Insecticide | Various insects |

| Fluxapyroxad | Fungicide | SDHI fungicide |

| Tolfenpyrad | Insecticide/Acaricide | Mites and insects |

| Fenpyroximate | Acaricide | Mites |

| Cyantraniliprole | Insecticide | Chewing and sucking insects |

Emerging Applications in Materials Chemistry (e.g., Liquid Crystals, UV Stabilizers, Energetic Materials)

Detailed research findings and data for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole in the following applications are not available.

Liquid Crystals

No studies documenting the liquid crystalline properties or the use of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole in liquid crystal formulations were found.

UV Stabilizers

There is no available research on the ultraviolet absorption properties of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole or its efficacy as a UV stabilizer.

Energetic Materials

No literature was found that investigates or reports on the energetic properties of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

- Methodological Approach :

- Step 1 : Start with a pyrazole precursor (e.g., 3,5-diethyl-1-methyl-1H-pyrazole) and brominate it using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethyl sulfoxide) under inert atmosphere.

- Step 2 : Optimize bromination by adjusting temperature (60–80°C) and reaction time (12–24 hrs). Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (65–85%) are achievable with catalytic additives like Lewis acids (e.g., AlCl₃) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole?

- Methodological Approach :

- ¹H/¹³C NMR : Identify substituents:

- Methyl groups (δ 1.2–1.4 ppm for CH₃, δ 20–25 ppm for C-CH₃).

- Ethyl groups (δ 1.0–1.3 ppm for CH₂CH₃, δ 15–20 ppm for C-CH₂).

- Pyrazole ring protons (δ 6.5–7.5 ppm) .

- IR : Confirm C-Br stretch (500–600 cm⁻¹) and aromatic C=N (1500–1600 cm⁻¹) .

Q. What safety protocols are critical when handling brominated pyrazoles like 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole?

- Guidelines :

- Use PPE (gloves, goggles) in fume hoods due to irritant properties .

- Store at room temperature in airtight, light-resistant containers. Avoid exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX refine the molecular geometry and electronic effects of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole?

- Methodological Approach :

- Crystal Growth : Dissolve compound in ethanol/dichloromethane (1:1) and allow slow evaporation.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL for bond lengths/angles, validating steric effects of ethyl and bromine substituents .

- Analysis : Compare experimental vs. DFT-calculated geometries to assess resonance/inductive effects of bromine .

Q. What mechanistic insights explain the reactivity of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Approach :

- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Kinetic Studies : Monitor via GC-MS to identify intermediates. Ethyl groups may sterically hinder coupling; bromine’s electronegativity directs regioselectivity .

Q. How can in vitro assays evaluate the biological activity of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole against enzymatic targets?

- Methodological Approach :

- Target Selection : Prioritize kinases or cytochrome P450 enzymes due to pyrazole’s heterocyclic affinity .

- Assay Design : Use fluorescence-based inhibition assays (e.g., ATPase activity). IC₅₀ values <10 μM suggest therapeutic potential .

- SAR Analysis : Compare with analogs (e.g., 4-bromo-1-p-tolyl-pyrazole) to link substituents (ethyl, methyl) to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.